molecular formula C15H9BrFNO B13749946 5-Bromo-3-(4-fluorobenzoyl)-1h-indole

5-Bromo-3-(4-fluorobenzoyl)-1h-indole

Cat. No.: B13749946
M. Wt: 318.14 g/mol
InChI Key: DKCITUPWHQVXSI-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorobenzoyl)-1H-indole is a halogenated indole derivative featuring a bromine atom at the 5-position and a 4-fluorobenzoyl group at the 3-position.

Properties

Molecular Formula

C15H9BrFNO

Molecular Weight

318.14 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-12(7-10)13(8-18-14)15(19)9-1-4-11(17)5-2-9/h1-8,18H

InChI Key

DKCITUPWHQVXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC3=C2C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorobenzoyl)-1h-indole typically involves the following steps:

    Acylation: The 3-position of the indole ring is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorobenzoyl)-1h-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-(4-fluorobenzoyl)-1h-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorobenzoyl)-1h-indole involves its interaction with specific molecular targets. The bromine and fluorobenzoyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity at Position 3

The 3-position of 5-bromoindole derivatives is frequently modified to explore structure-activity relationships. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Yield (%) Source
5-Bromo-3-(phenylselenyl)-1H-indole Phenylselenyl 351.18 Not reported δ 7.74 (s, 1H, indole-H); 7.09–7.33 (m, 8H) 74
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole 1-(2,5-Dimethoxyphenethyl)-imidazol-5-yl Not reported 141–142 IR: 1600 cm⁻¹ (C=N); ¹³C NMR: δ 118.4 (C-Br) Not reported
5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole 4-Fluorophenyl-triazolylethyl 385.05 Not reported δ 7.23 (m, 3H); 4.62 (t, J=7.2 Hz, -CH₂-) 25
5-Bromo-3-(piperidin-4-yl)-1H-indole Piperidin-4-yl 279.18 Not reported Predicted pKa: 16.10; Density: 1.429 g/cm³ Not reported

Key Observations :

  • Synthetic Complexity : Triazole-linked analogs () require Cu(I)-catalyzed click chemistry, yielding 25–50%, whereas selenylation () achieves 74% yield, suggesting simpler protocols for selenyl derivatives.
  • Biological Implications : Bulky substituents like imidazolyl-phenethyl () may enhance binding to hydrophobic pockets in enzymes, while polar groups like piperidinyl () improve solubility.

Spectral and Physical Property Trends

  • ¹H NMR Shifts :

    • Indole protons in phenylselenyl derivatives () resonate at δ 7.74 (s), whereas triazolylethyl analogs () show upfield shifts (δ 7.23) due to electron-donating triazole groups. The target compound’s benzoyl group may deshield adjacent protons, causing downfield shifts comparable to carbonyl-containing analogs.
    • Fluorine atoms (e.g., 4-fluorophenyl in ) induce distinct ¹⁹F NMR signals (δ -114.65), a feature shared with the target compound.
  • Melting Points :

    • Imidazolyl-phenethyl derivatives () exhibit higher melting points (141–142°C) due to hydrogen bonding and crystallinity, whereas triazolylethyl compounds () are isolated as solids without reported melting points, suggesting lower thermal stability.

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